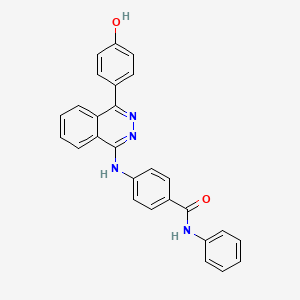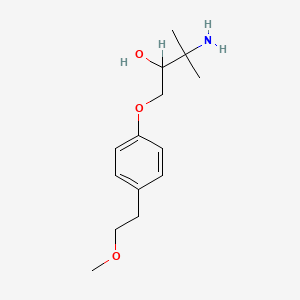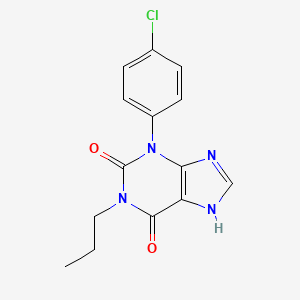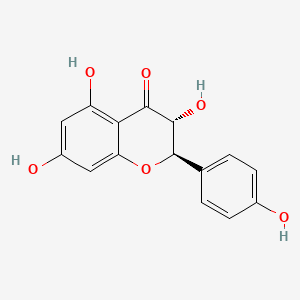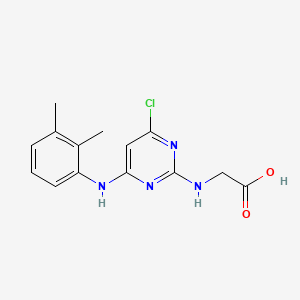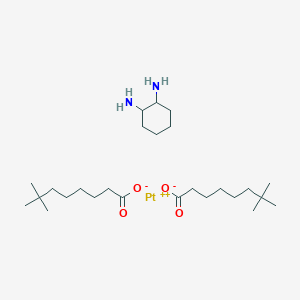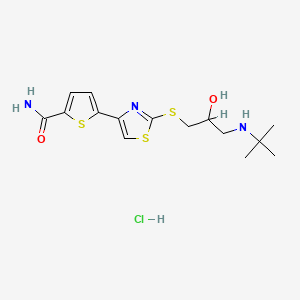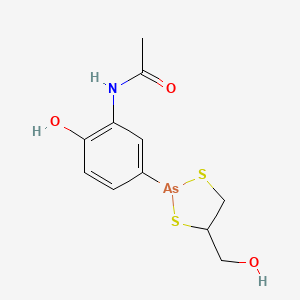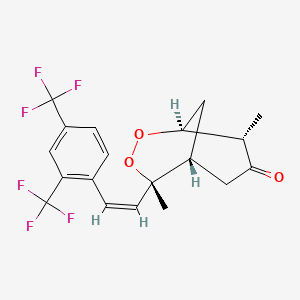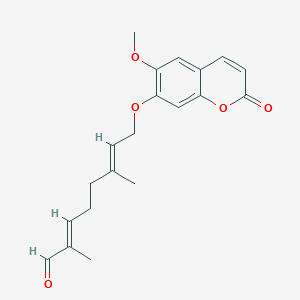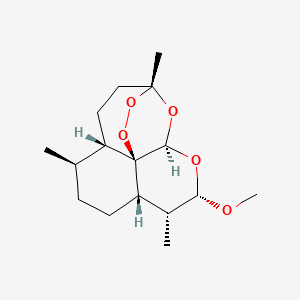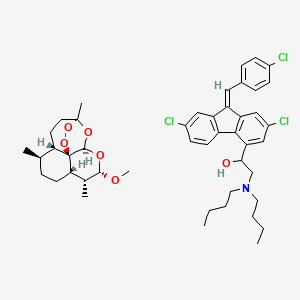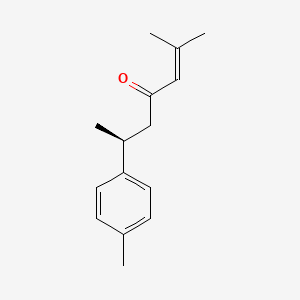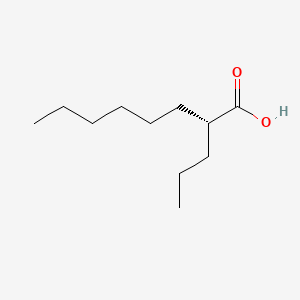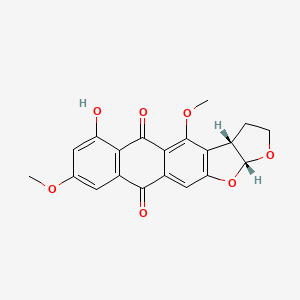
Aversin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aversin is a biochemical.
Aplicaciones Científicas De Investigación
Neurotransmitter Regulation and Emotion
Research by Marcinkiewcz et al. (2016) highlights the role of serotonin in orchestrating aversive states through specific neural circuits. This study provides insights into how neurotransmitters like serotonin, often targeted by drugs like Aversin, are crucial in the regulation of emotions, particularly fear and anxiety (Marcinkiewcz et al., 2016).
Epigenetic Mechanisms in Aggression and Stress
Palumbo et al. (2018) discuss the epigenetic regulation of genes in response to aversive environments, including stress and aggression. This research is relevant to understanding how Aversin and similar drugs might interact with genetic factors in influencing behavior (Palumbo et al., 2018).
Cannabinoid Receptors and Aversion
A study by Tudge et al. (2015) investigates the neural effects of cannabinoids on reward and aversion, offering a perspective on how substances like Aversin might affect the brain's reward system and responses to aversive stimuli (Tudge et al., 2015).
Stress and the Dynorphin κ-Opioid System
Research by Land et al. (2008) reveals the role of the dynorphin κ-opioid system in encoding the dysphoric properties of chronic stress. This research is pertinent to the study of Aversin and its potential impact on stress-related responses (Land et al., 2008).
Reward and Aversion in Neuropsychiatric Disorders
Hu (2016) provides an overview of the functions of dopamine and serotonin systems in coding components of rewards, which is highly relevant to understanding the actions of drugs like Aversin in neuropsychiatric conditions (Hu, 2016).
Propiedades
Número CAS |
34080-91-6 |
|---|---|
Nombre del producto |
Aversin |
Fórmula molecular |
C20H16O7 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
(4S,8R)-18-hydroxy-2,16-dimethoxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione |
InChI |
InChI=1S/C20H16O7/c1-24-8-5-10-14(12(21)6-8)18(23)16-11(17(10)22)7-13-15(19(16)25-2)9-3-4-26-20(9)27-13/h5-7,9,20-21H,3-4H2,1-2H3/t9-,20+/m0/s1 |
Clave InChI |
RJMVOYLRGJZYAO-GWNMQOMSSA-N |
SMILES isomérico |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)O[C@@H]5[C@H]4CCO5)OC |
SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)OC |
SMILES canónico |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
aversin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



